Antiangiogenic Activity Superiority of 5-Arylamino Pyrazole Scaffold Over Reference Compound GeGe-3 in HUVEC and HFF Cellular Models
5-Phenylamino pyrazole I (a structurally related 5-aminopyrazole derivative sharing the N1-substituted pyrazole core with a free 5-amino group) demonstrated superior antiangiogenic activity compared to the reference compound GeGe-3 in human foreskin fibroblasts (HFF) and human umbilical vein endothelial cells (HUVEC). The compound inhibited Akt phosphorylation and interfered with HFF migration in wound healing assays, being quantitatively more active than GeGe-3 [1]. This establishes that the 5-aminopyrazole scaffold with appropriate N1-substitution can outperform established reference compounds in angiogenesis-related cellular assays.
| Evidence Dimension | Antiangiogenic activity in cellular models |
|---|---|
| Target Compound Data | 5-Phenylamino pyrazole I: inhibited Akt phosphorylation in HFF and HUVEC; interfered with HFF migration in wound healing assays |
| Comparator Or Baseline | GeGe-3 (reference compound): lower activity in identical assays |
| Quantified Difference | Being more active than our reference compound GeGe-3 (qualitative superiority; exact fold-change not numerically reported) |
| Conditions | Human foreskin fibroblasts (HFF) and human umbilical vein endothelial cells (HUVEC); wound healing migration assays; Akt phosphorylation inhibition |
Why This Matters
For procurement decisions in angiogenesis research, 5-aminopyrazole derivatives with optimized N1-substitution offer demonstrated superiority over established reference compounds, justifying selection of this scaffold class over alternatives.
- [1] Lusardi M, et al. Novel 5-arylamino pyrazoles able to interfere with angiogenesis and Ca2+ homeostasis. University of Genoa IRIS. 2024. View Source
